molecular formula C13H24O3 B14331554 Ethyl 9-(oxiran-2-YL)nonanoate CAS No. 105462-90-6

Ethyl 9-(oxiran-2-YL)nonanoate

Cat. No.: B14331554
CAS No.: 105462-90-6
M. Wt: 228.33 g/mol
InChI Key: VKMUVHUFUIYSMS-UHFFFAOYSA-N
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Description

Ethyl 9-(oxiran-2-yl)nonanoate is an organic compound with the molecular formula C₁₃H₂₄O₃. It is an ester derived from 9-(oxiran-2-yl)nonanoic acid and ethanol. This compound is characterized by the presence of an oxirane (epoxide) ring, which is a three-membered cyclic ether, making it highly reactive. The compound is used in various chemical reactions and has applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 9-(oxiran-2-yl)nonanoate can be synthesized through the epoxidation of unsaturated esters. One common method involves the use of meta-chloroperbenzoic acid (m-CPBA) as an oxidizing agent. The reaction typically proceeds under mild conditions, with the unsaturated ester being dissolved in an appropriate solvent such as dichloromethane, and m-CPBA being added slowly to the solution .

Industrial Production Methods

On an industrial scale, the production of this compound may involve the catalytic oxidation of the corresponding unsaturated ester using air or oxygen in the presence of a suitable catalyst. This method is advantageous due to its scalability and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

Ethyl 9-(oxiran-2-yl)nonanoate undergoes various chemical reactions, primarily due to the presence of the reactive oxirane ring. These reactions include:

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, carboxylic acids

    Catalysts: Acids (e.g., sulfuric acid), bases (e.g., sodium hydroxide)

    Solvents: Dichloromethane, ethanol

Major Products Formed

Mechanism of Action

The mechanism of action of ethyl 9-(oxiran-2-yl)nonanoate primarily involves the reactivity of the oxirane ring. The ring strain in the three-membered oxirane makes it highly susceptible to nucleophilic attack, leading to ring-opening reactions. These reactions can proceed via S_N2 or S_N1 mechanisms, depending on the reaction conditions and the nature of the nucleophile . The compound can interact with various molecular targets, including enzymes and receptors, through these ring-opening reactions .

Comparison with Similar Compounds

Ethyl 9-(oxiran-2-yl)nonanoate can be compared with other similar compounds, such as:

Uniqueness

The uniqueness of this compound lies in its specific structure, which combines an oxirane ring with a long aliphatic chain. This combination imparts unique reactivity and properties, making it valuable in various chemical and industrial applications .

Properties

CAS No.

105462-90-6

Molecular Formula

C13H24O3

Molecular Weight

228.33 g/mol

IUPAC Name

ethyl 9-(oxiran-2-yl)nonanoate

InChI

InChI=1S/C13H24O3/c1-2-15-13(14)10-8-6-4-3-5-7-9-12-11-16-12/h12H,2-11H2,1H3

InChI Key

VKMUVHUFUIYSMS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCCCCCCCC1CO1

Origin of Product

United States

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